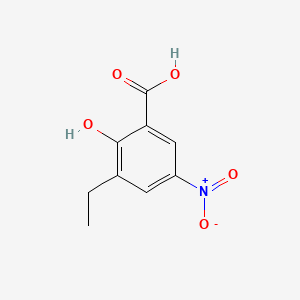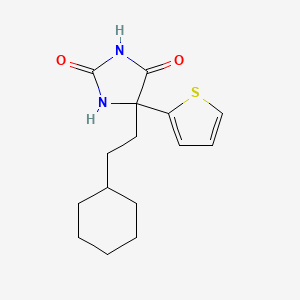![molecular formula C10H12N2O3 B13935910 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methylaminocarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methylamine and carbon dioxide under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-Formylbenzoic acid is reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the intermediate this compound.
Step 2: The intermediate is then subjected to carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminocarbonylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A structurally similar compound with an amino group instead of the methylaminocarbonylamino group.
4-Formylbenzoic acid: The precursor used in the synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid.
4-Methylaminobenzoic acid: A compound with a similar structure but lacking the carbonyl group.
Uniqueness
This compound is unique due to the presence of the methylaminocarbonylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-[(methylcarbamoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(15)12-6-7-2-4-8(5-3-7)9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15) |
InChI Key |
FABDSENWVRJHNP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


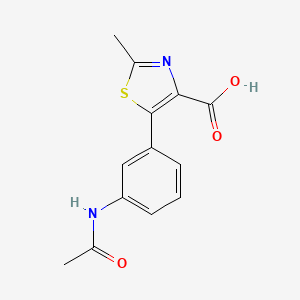
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
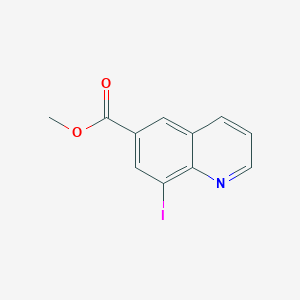
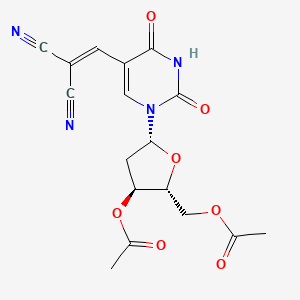
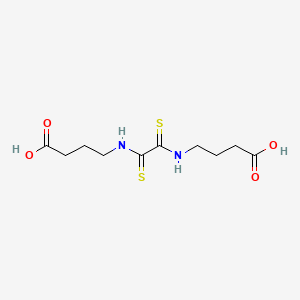
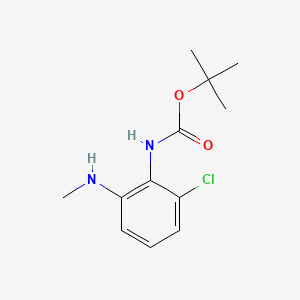
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
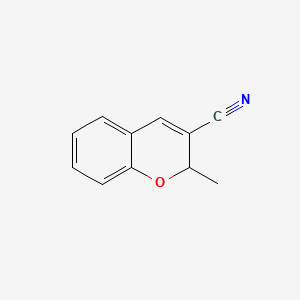

![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)


